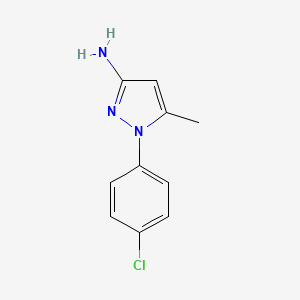

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

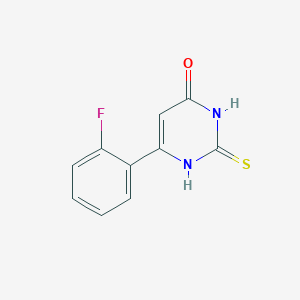

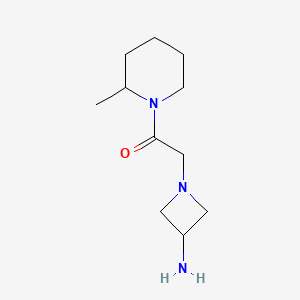

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, also known by its chemical formula C₁₀H₉ClN₂ , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and contains a chlorophenyl group attached to a pyrazole ring. The compound’s molecular weight is approximately 192.64 g/mol .

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine involves specific chemical reactions. While I don’t have access to specific papers, the general synthetic route may include steps such as condensation, cyclization, and functional group modifications. Researchers typically employ various reagents and catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring with a chlorine-substituted phenyl group at position 1 and a methyl group at position 5. The arrangement of atoms and bond angles determines its stability and reactivity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine can participate in various chemical reactions. These may include substitution reactions, oxidation, reduction, and cyclization. Researchers investigate its behavior under different conditions to understand its reactivity and potential applications.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : Typically a solid (crystalline or powder form).

- Color : Varies based on crystallinity.

- Melting Point : Investigate the melting behavior.

- Solubility : Assess its solubility in different solvents.

- Chemical Properties :

- Acidity/Basicity : Determine if it behaves as an acid or base.

- Stability : Investigate its stability under various conditions.

- Reactivity : Study its reactions with other compounds.

Applications De Recherche Scientifique

-

Polysulfone Production

- Field : Polymer Chemistry

- Application : Polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures . They are used in electrical equipment, vehicle construction, and medical technology .

- Methods : Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone .

- Results : The resulting polymers exhibit outstanding resistance to heat, oxidation, and hydrolysis, and have good electrical properties .

-

4-Chlorophenol Derivatives

- Field : Organic Chemistry

- Application : 4-Chlorophenol is an organic compound that is used as a precursor to other compounds, including hydroquinone .

- Methods : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .

- Results : The resulting compound exhibits significant solubility in water and has a pKa of 9.14 .

-

Pharmaceutical Intermediate

- Hydrazine Derivatives

- Field : Organic Chemistry

- Application : 1-(4-chlorophenyl)hydrazine hydrochloride is a derivative of hydrazine, which is used in various chemical reactions .

- Methods : Hydrazine derivatives are typically used as intermediates in the synthesis of other organic compounds .

- Results : The specific properties and applications of these compounds can vary widely depending on the specific reactions and conditions used .

Safety And Hazards

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine may pose safety risks:

- Toxicity : Assess its toxicity to humans and the environment.

- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.

- Environmental Impact : Investigate its persistence and potential harm to ecosystems.

Orientations Futures

Researchers should explore the following:

- Biological Activity : Investigate its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Modify the compound to enhance desired properties.

- Industrial Applications : Assess its use in materials science or other fields.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMIJABWYVYHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

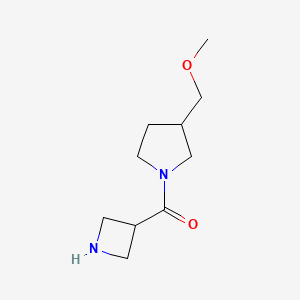

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

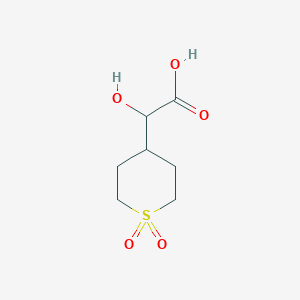

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)